2-Chloro-5,6,7,8-tetrahydroquinoxaline
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9ClN2 . It is a derivative of 5,6,7,8-Tetrahydroquinoxaline, which is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa .
Synthesis Analysis
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3 .Molecular Structure Analysis
The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinoxaline is 1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 . This indicates that the molecule consists of a quinoxaline ring with a chlorine atom at the 2-position and four hydrogen atoms making the quinoxaline ring tetrahydro.Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 168.63 and a density of 1.061 g/mL at 25 °C .Scientific Research Applications
I have conducted a search on the scientific research applications of 2-Chloro-5,6,7,8-tetrahydroquinoxaline. Here is a comprehensive analysis focusing on unique applications:
Pharmacology
Quinoxaline derivatives have been studied for their pharmacological properties. They are known to be used in pharmaceuticals such as varenicline , and antibiotics like olaquindox and carbadox . The specific pharmacological applications of 2-Chloro-5,6,7,8-tetrahydroquinoxaline could be inferred based on these uses.
Food Flavoring
Some tetrahydroquinoxaline compounds are known for their nutty aroma and are used in food flavoring . The chlorinated derivative could potentially be used in creating or modifying flavors in the food industry.
Organic Synthesis
Given its structure, 2-Chloro-5,6,7,8-tetrahydroquinoxaline could serve as an intermediate in organic synthesis reactions , particularly in the synthesis of more complex quinoxaline derivatives.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWAJIAOXWOCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621894 | |
Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155535-20-9 | |
Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6,7,8-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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